4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-3H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICASWNVSUDFGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401290 | |

| Record name | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-73-7 | |

| Record name | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, physicochemical properties, a validated synthetic protocol, and its significance as a privileged scaffold in the development of novel therapeutics.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, consisting of a pyrimidine ring fused to a benzene ring, is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities.[2][3] The inherent structural features of the quinazolinone core, including its hydrogen bonding capabilities and rigid conformation, make it an ideal framework for the design of targeted therapies.[1]

Derivatives of 4-oxo-3,4-dihydroquinazoline have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[3] Notably, the substitution pattern on the quinazolinone ring system, particularly at the C6 and C7 positions, plays a crucial role in modulating the pharmacological activity of these compounds.[1] This guide focuses specifically on the 7-carboxylic acid derivative, a key intermediate and a pharmacophore element in its own right.

Molecular Structure and Physicochemical Properties

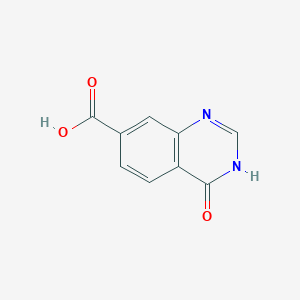

The chemical structure of this compound is characterized by a quinazolinone core with a carboxylic acid group at the 7th position of the benzene ring.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The molecule's IUPAC name is 4-oxo-3H-quinazoline-7-carboxylic acid .[4] Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 202197-73-7 | [4] |

| Molecular Formula | C₉H₆N₂O₃ | [4] |

| Molecular Weight | 190.16 g/mol | [4] |

| Melting Point | >300 °C | |

| Appearance | Solid | |

| Solubility | DMSO (Slightly, Heated), Water (Slightly) | |

| InChI | InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | [4] |

| SMILES | C1=CC2=C(C=C1C(=O)O)N=CNC2=O | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the this compound core is a critical process for the subsequent development of more complex derivatives. A common and reliable method involves the cyclization of a substituted aminobenzoic acid. The following protocol is a representative example of how this can be achieved, starting from 4-aminoterephthalic acid.

Rationale for the Synthetic Approach

The chosen synthetic route leverages the reactivity of 4-aminoterephthalic acid, which possesses the necessary amine and carboxylic acid functionalities ortho to each other on the benzene ring, a prerequisite for the formation of the quinazolinone ring. The use of formamide serves as both a reactant, providing the C2 carbon of the quinazolinone ring, and as a solvent. This one-pot approach is efficient and avoids the need for protecting groups.

Experimental Protocol

Materials:

-

4-Aminoterephthalic acid

-

Formamide

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-aminoterephthalic acid and an excess of formamide is prepared.

-

Heating: The reaction mixture is heated to a temperature of 150-160 °C and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled mixture is then poured into ice-cold water.

-

Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration.

-

Acidification: The crude product is then suspended in water, and the pH is adjusted to acidic (around pH 2-3) using dilute hydrochloric acid to ensure the protonation of the carboxylic acid.

-

Purification: The solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: The purified this compound is dried under vacuum to yield the final product as a solid.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. Below is a summary of the expected spectroscopic data.

| Spectroscopic Data | Expected Observations |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.5-8.5 ppm, a singlet for the proton at C2, and broad singlets for the NH and COOH protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for the carbonyl carbon of the quinazolinone (around δ 160-165 ppm), the carboxylic acid carbonyl (around δ 165-170 ppm), and aromatic carbons. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the quinazolinone and carboxylic acid (around 1650-1700 cm⁻¹), and C=N stretching (around 1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 191.04, corresponding to the molecular formula C₉H₆N₂O₃. |

Biological Significance and Applications

The this compound scaffold is a critical building block in the synthesis of a multitude of biologically active molecules. Its importance lies in its ability to serve as a versatile platform for chemical modifications, allowing for the fine-tuning of pharmacological properties.

A Scaffold for Kinase Inhibitors

The quinazolinone nucleus is a well-established pharmacophore in the design of kinase inhibitors.[1] The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The 7-carboxylic acid group can be further functionalized to introduce side chains that can interact with other regions of the kinase, enhancing potency and selectivity.

Precursor for Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, amide derivatives have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids.[5]

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its robust and versatile chemical nature, combined with the proven biological relevance of the quinazolinone scaffold, makes it a valuable starting point for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its structure, properties, a reliable synthetic protocol, and its applications, offering a solid foundation for researchers working in this exciting area of medicinal chemistry.

References

[1] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 2023. [Link] [6] Supporting Information - The Royal Society of Chemistry. [Link] [7] An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications, 2023. [Link] [4] this compound | C9H6N2O3 | CID 135483588 - PubChem. [Link] [8] Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry, 2020. [Link] [9] Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI, 2019. [Link] [2] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI, 2024. [Link] [3] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI, 2021. [Link] [10] [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives]. PubMed, 1978. [Link] [11] (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI, 2021. [Link] [12] Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. PMC - NIH, 2022. [Link] [5] Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - NIH, 2022. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. acgpubs.org [acgpubs.org]

- 8. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-DIHYDRO-4-OXOQUINAZOLINE-7-CARBOXYLIC ACID(202197-73-7) 1H NMR [m.chemicalbook.com]

- 10. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 12. [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established "privileged structure," frequently appearing in molecules with diverse biological activities. Understanding the fundamental characteristics of this specific building block—from its solubility and ionization state to its spectroscopic signature—is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document synthesizes publicly available data and established analytical methodologies to serve as a vital resource for researchers, chemists, and drug development professionals.

Core Molecular Identity and Physical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its chemical structure consists of a fused pyrimidine and benzene ring system, forming the quinazolinone core, with a carboxylic acid substituent at the 7-position.

Chemical Structure:

Image Source: PubChem CID 135483588.[2]

The key identifiers and fundamental physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 7-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- | Vertex AI Search[3] |

| CAS Number | 202197-73-7 | ChemicalBook[1] |

| Molecular Formula | C₉H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 190.16 g/mol | PubChem[2] |

| Physical Form | Solid | ChemicalBook[1] |

| Melting Point | >300 °C | ChemicalBook[1] |

Expert Insight: The exceptionally high melting point (>300 °C) is a critical physical characteristic.[1] It strongly suggests a highly stable crystal lattice structure, dominated by potent intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and the amide-like functionalities of the quinazolinone ring. This high lattice energy is a principal contributor to the compound's limited solubility in many solvents.

Solubility, Ionization, and Partitioning Behavior

For any compound intended for biological application, its behavior in aqueous environments is a critical determinant of its future success. This is governed by the interplay of its acidity (pKa), solubility, and lipophilicity (LogP).

| Parameter | Value (Predicted/Experimental) | Significance in Drug Development | Source |

| pKa (Predicted) | 3.74 ± 0.20 | Determines the ionization state at physiological pH (7.4). | ChemicalBook[1] |

| Aqueous Solubility | Slightly soluble | Impacts dissolution rate, bioavailability, and formulation strategies. | ChemicalBook[1] |

| DMSO Solubility | Slightly soluble (enhanced by heating) | Common solvent for initial screening and stock solution preparation. | ChemicalBook[1] |

| XLogP3-AA (Predicted) | 0.2 | Measures lipophilicity; influences membrane permeability and absorption. | PubChem[2] |

2.1. Acid-Base Properties (pKa)

The predicted pKa of 3.74 is attributed to the carboxylic acid group.[1] This value indicates it is a weak acid. In the context of drug development, this is highly significant:

-

At physiological pH (~7.4): The carboxylic acid will be almost entirely deprotonated, existing as a negatively charged carboxylate anion.

-

In the stomach (~pH 1-2): The molecule will be predominantly in its neutral, protonated form.

This pH-dependent charge state directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The ionized form typically exhibits higher aqueous solubility but lower passive membrane permeability compared to the neutral form.

2.2. Solubility Profile

The compound is described as slightly soluble in both water and DMSO.[1] The poor aqueous solubility, despite a relatively hydrophilic predicted LogP, is likely dominated by the strong intermolecular forces in its solid state, as indicated by the high melting point. Overcoming this high crystal lattice energy requires significant solvation energy, which is not readily provided by water. For practical laboratory use, heating may be required to dissolve the compound in organic solvents like DMSO.

2.3. Lipophilicity (LogP)

The predicted partition coefficient (XLogP3-AA) of 0.2 suggests the molecule is relatively hydrophilic.[2] This value falls well within the parameters of Lipinski's Rule of Five for drug-likeness. However, this parameter must be considered alongside solubility data. While a low LogP is often favorable for avoiding metabolic clearance issues, the overriding factor for this molecule's bioavailability will likely be its dissolution rate, which is hampered by its poor solubility.

Analytical and Spectroscopic Characterization Workflow

Confirming the identity, structure, and purity of this compound is essential. A standard analytical workflow integrates several techniques to provide a complete and validated characterization of the molecule.

Caption: Standard workflow for the synthesis and analytical characterization of the target compound.

3.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₉H₆N₂O₃, the expected exact mass is 190.0378 Da.[2] Common fragmentation patterns observed in the mass spectrum would likely involve:

-

Loss of H₂O (water): From the carboxylic acid.

-

Loss of CO (carbon monoxide): From the quinazolinone ring.

-

Loss of COOH (carboxyl group): A common fragmentation for carboxylic acids. PubChem lists major fragments at m/z 189, 173, and 118, which are consistent with these fragmentation pathways.[2]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons.

-

¹H NMR: One would expect to see distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring portion. Additionally, signals for the N-H proton of the quinazolinone ring and the O-H proton of the carboxylic acid would be present, often as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including characteristic peaks for the two carbonyl carbons (C=O) at the lower field (typically >160 ppm) and aromatic carbons in the 120-150 ppm range.

3.3. Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of key functional groups. Expected characteristic absorption bands include:

-

~1680-1710 cm⁻¹: C=O stretching vibration from the carboxylic acid.

-

~1650-1680 cm⁻¹: C=O stretching from the amide-like carbonyl in the quinazolinone ring.

-

~2500-3300 cm⁻¹: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.

-

~3100-3300 cm⁻¹: N-H stretching vibration.

Recommended Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for determining the key physicochemical properties of this compound.

4.1. Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining intrinsic solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with the mobile phase to be used for analysis to bring the concentration within the calibrated range of the detector.

-

Quantification: Analyze the diluted sample using a validated UPLC-UV or LC-MS method against a standard curve prepared from a known concentration stock solution (typically in DMSO).

-

Validation: The presence of solid material at the end of the experiment validates that the solution was indeed saturated.

4.2. Protocol: Purity and Identity Confirmation via UPLC-MS

This protocol is essential for routine quality control.

-

System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is standard.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to ensure separation of the main compound from any potential impurities.

-

Detection:

-

UV/Vis Detector: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm). Purity can be estimated by the area percentage of the main peak.

-

Mass Spectrometer: Operate in both positive and negative electrospray ionization (ESI) modes to confirm the presence of the [M+H]⁺ and [M-H]⁻ ions, respectively, matching the compound's molecular weight.

-

Conclusion

This compound presents a physicochemical profile defined by high thermal stability, poor aqueous solubility, and an acidic nature that renders it anionic at physiological pH. Its high melting point and low solubility are direct consequences of strong crystal lattice energy, a factor that must be addressed in any drug development program through formulation strategies such as salt formation or particle size reduction. The analytical methods outlined provide a robust framework for its characterization, ensuring the quality and integrity of this valuable chemical building block for the advancement of medicinal chemistry research.

References

- This compound.

- This compound | C9H6N2O3 | CID 135483588. PubChem. [Link]

- Turanlı, S., Ergül, A. G., Jordan, P. M., Olğaç, A., Çalışkan, B., Werz, O., & Banoglu, E. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega via PubMed Central. [Link]

- 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. PubChemLite. [Link]

- Johne, S., & Jung, B. (1978).

- Thapa, P., Karki, R., Choi, H., Choi, J. H., Yun, M., Jeong, B.-S., Jung, M. J., & Kwon, Y. (2015). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

- Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

- 4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide. mzCloud. [Link]

- 4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97%. J&K Scientific. [Link]

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...

- (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. [Link]

- Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

Sources

- 1. 3,4-DIHYDRO-4-OXOQUINAZOLINE-7-CARBOXYLIC ACID CAS#: 202197-73-7 [m.chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic compound 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. Designed for professionals in chemical research and drug development, this document elucidates the systematic naming conventions, structural attributes, and chemical properties of this important scaffold. The guide further details a representative synthetic protocol and methods for analytical characterization, supported by established scientific literature.

Introduction: The Significance of the Quinazolinone Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly the quinazolinones, are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound this compound (CAS No. 202197-73-7) is a key building block in the synthesis of more complex pharmaceutical agents.[5][6] A precise understanding of its structure and nomenclature is fundamental for unambiguous scientific communication, patent applications, and regulatory submissions.

Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction

The IUPAC name "this compound" is derived through a systematic application of rules governing fused heterocyclic systems and functional group priorities.

Identifying the Parent Heterocycle: Quinazoline

The core of the molecule is a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring. According to IUPAC rules for fused heterocycles, the base component should be the heterocyclic system.[7][8] The fusion of benzene and pyrimidine results in "quinazoline."[1][9]

Numbering the Quinazoline Ring System

The numbering of the quinazoline ring begins from one of the nitrogen atoms in the pyrimidine ring and proceeds in a manner that gives the heteroatoms the lowest possible locants. The standard numbering for the quinazoline system is as follows:

}

Prioritizing the Principal Functional Group

The molecule possesses two key functional groups: a carboxylic acid (-COOH) and a ketone (C=O), indicated by the "oxo" prefix. According to IUPAC rules, the carboxylic acid group has a higher priority than the ketone.[5][10][11] Therefore, the suffix of the name is determined by the carboxylic acid, and the ketone is treated as a substituent, denoted by the prefix "oxo."

Locating Substituents and Saturation

-

Carboxylic Acid: The carboxylic acid group is located at position 7 of the quinazoline ring. This gives the component "quinazoline-7-carboxylic acid."

-

Oxo Group: The ketone (oxo) group is at position 4, leading to the prefix "4-oxo."

-

Dihydro: The presence of the oxo group at position 4 implies that the double bond between N3 and C4 is saturated. To indicate this saturation, the prefix "dihydro" is used. The hydrogen atoms are added at positions 3 and 4, hence "3,4-dihydro."

Assembling the Final IUPAC Name

Combining these elements in the correct order (substituents, saturation, parent heterocycle, principal functional group) yields the final IUPAC name: This compound . The PubChem database also confirms a computed IUPAC name of 4-oxo-3H-quinazoline-7-carboxylic acid, which is a valid tautomeric representation.[6]

Physicochemical and Spectroscopic Data

The following table summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 202197-73-7 | [5][6][12] |

| Molecular Formula | C₉H₆N₂O₃ | [5][6] |

| Molecular Weight | 190.16 g/mol | [6] |

| Appearance | Expected to be a solid | - |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected δ (ppm): ~13.0 (br s, 1H, COOH), ~12.5 (br s, 1H, NH), ~8.3-8.5 (m, 2H, Ar-H), ~8.1 (s, 1H, NCHN), ~7.9 (d, 1H, Ar-H) | Based on similar structures[1][9] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected δ (ppm): ~167 (COOH), ~161 (C=O), ~148-120 (Ar-C), ~145 (NCHN) | Based on similar structures[1][9] |

| FTIR (KBr, cm⁻¹) | Expected ν (cm⁻¹): ~3200-2500 (O-H, N-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1610, 1550 (C=C, Ar) | Based on similar structures[9] |

| Mass Spectrometry (ESI-MS) | Expected m/z: 191.04 [M+H]⁺, 189.03 [M-H]⁻ | Calculated |

Representative Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process, commonly starting from substituted anthranilic acids. The following protocol is a representative method based on established literature for similar quinazolinone derivatives.

Workflow for Synthesis

Step-by-Step Experimental Procedure

Step 1: Synthesis of Methyl 4-(formylamino)-3-methylbenzoate

-

To a solution of methyl 4-amino-3-methylbenzoate (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and stir for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the formylated intermediate.

Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

-

Suspend the intermediate from Step 1 (1.0 eq) in formamide (5 vol).

-

Heat the mixture to 150 °C and stir for 4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Collect the precipitate by filtration, wash with ethanol, and dry to obtain the quinazolinone ester.

Step 3: Hydrolysis to this compound

-

Suspend the ester from Step 2 (1.0 eq) in a mixture of ethanol (5 vol) and 2 M aqueous sodium hydroxide (5 vol).

-

Heat the mixture to reflux and stir for 2 hours.

-

Cool the solution to room temperature and acidify to pH 3-4 with 2 M hydrochloric acid.

-

Collect the resulting white precipitate by filtration, wash thoroughly with deionized water, and dry under high vacuum.

Analytical Characterization Protocol

-

Purity Assessment: Analyze the final product by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Structural Confirmation:

-

Record ¹H and ¹³C NMR spectra in DMSO-d₆.

-

Obtain an FTIR spectrum using a KBr pellet.

-

Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Conclusion

A thorough understanding of IUPAC nomenclature is indispensable for the modern researcher. This guide has systematically dissected the name this compound, grounding each component in the established rules of chemical nomenclature. The provided synthetic and analytical frameworks offer a practical basis for the laboratory preparation and validation of this versatile chemical entity, which continues to be a valuable scaffold in the pursuit of novel therapeutics.

References

- Chemistry LibreTexts. (2023, January 23).

- ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. [Link]

- PubChem. (n.d.). This compound. [Link]

- International Union of Pure and Applied Chemistry. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. [Link]

- Patel, J. A., Mistry, B. D., & Desia, K. R. (2012). Synthesis and antimicrobial activity of newer quinazolinone. European Journal of Chemistry, 3(2), 211-216.

- Al-Obaydi, J. M., & Al-Janabi, A. H. (2020). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Pharmaceutical Sciences, 13(1), 10-18.

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 843.

- ResearchGate. (2020).

- Master Organic Chemistry. (2011, February 14).

- Chemistry Steps. (n.d.). Naming Carboxylic Acids. [Link]

- MedLife Mastery. (n.d.).

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

- Siyavula. (n.d.). 4.3 IUPAC naming and formulae. [Link]

- YouTube. (2016, November 30).

- Taylor & Francis Online. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.

- Quora. (2016, December 5). On what basis does the iupac gave high or low priority to functional groups while naming an organic compounds?. [Link]

- Scribd. (n.d.). Fused Ring Heterocycles Naming Guide. [Link]

- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 123-145.

- PubMed. (1978).

- ACS Publications. (2016). General procedure for the preparation of 1-18. The Journal of Organic Chemistry, 81(1), 1-18.

- ResearchGate. (2024). Synthesis of 3,4 dihydro-4-oxaquinazoline. [Link]

- PubMed. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 404-414.

- NIH. (2021). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 26(1), 1.

- NIH. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(1), 1.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

- NIH. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 59(1), 1.

- ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21689–21698.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- NIH. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(1), 1.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]

- 8. dovepress.com [dovepress.com]

- 9. medlifemastery.com [medlifemastery.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. myneni.princeton.edu [myneni.princeton.edu]

An In-depth Technical Guide to the Identification and Verification of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS Number: 202197-73-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document details the identity, physicochemical properties, and a plausible synthetic route for this specific derivative. Furthermore, it delves into the compound's emerging role as a key structural motif in the development of targeted therapies, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR). A core focus of this guide is to provide robust, step-by-step methodologies for the analytical identification and verification of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related quinazolinone derivatives in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a quinazolinone derivative with a carboxylic acid moiety at the 7-position. Its unique structural features make it a valuable building block in the synthesis of more complex molecules with therapeutic potential.

| Identifier | Value | Source |

| CAS Number | 202197-73-7 | [1] |

| IUPAC Name | 4-oxo-3H-quinazoline-7-carboxylic acid | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=CNC2=O | [1] |

| InChIKey | ICASWNVSUDFGRH-UHFFFAOYSA-N | [1] |

Synonyms:

-

3,4-Dihydro-4-oxoquinazoline-7-carboxylic acid[1]

-

4-Oxo-3H-quinazoline-7-carboxylic acid[1]

-

7-Carboxyquinazolin-4-one[1]

Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 78.8 Ų | [1] |

Synthesis and Reaction Mechanism

A common and effective method for the synthesis of the 4-oxo-3,4-dihydroquinazoline core is the Niementowski quinazolinone synthesis, which involves the reaction of an anthranilic acid derivative with an amide.[2] For the synthesis of this compound, a plausible route begins with 4-aminoterephthalic acid.

Proposed Synthetic Pathway:

A potential synthetic route involves the reaction of 4-aminoterephthalic acid with formamide. The amino group of the anthranilic acid derivative attacks the carbonyl carbon of formamide, followed by cyclization and dehydration to yield the final quinazolinone product.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-aminoterephthalic acid with an excess of formamide (e.g., 10-20 equivalents).

-

Heating: Heat the reaction mixture to a temperature of 120-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Applications in Drug Discovery and Development

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[2] this compound serves as a key intermediate for the synthesis of potent enzyme inhibitors, particularly in the field of oncology.

As a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP have shown significant clinical success in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The quinazolinone core can be elaborated to interact with the nicotinamide binding pocket of PARP enzymes. The carboxylic acid group at the 7-position provides a convenient handle for the introduction of various side chains to optimize potency and selectivity.

Caption: Mechanism of action for quinazolinone-based PARP inhibitors.

As a Scaffold for EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazolinone derivatives have been extensively developed as ATP-competitive inhibitors of the EGFR kinase domain.[4] The 4-oxo-quinazoline core mimics the adenine ring of ATP, while substituents at various positions, including those derived from the 7-carboxylic acid, can be tailored to enhance binding affinity and selectivity for mutant forms of EGFR that arise during therapy.

Analytical Identification and Verification

Robust analytical methods are essential for confirming the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 325 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Self-Validation: The method's reliability can be confirmed by assessing parameters such as linearity, precision, accuracy, and specificity. A sharp, symmetrical peak should be observed for the pure compound.

Caption: A typical workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Expected Observations:

-

Positive Ion Mode ([M+H]⁺): An ion at m/z 191.0451 would confirm the protonated molecule.

-

Negative Ion Mode ([M-H]⁻): An ion at m/z 189.0305 would confirm the deprotonated molecule.

Fragmentation Pattern:

The fragmentation of the quinazolinone core can provide valuable structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da).[5]

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous identification.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | 1H |

| Quinazolinone NH | ~12.5 | Broad Singlet | 1H |

| Aromatic CH (H5) | ~8.3 | Doublet | 1H |

| Aromatic CH (H2) | ~8.2 | Singlet | 1H |

| Aromatic CH (H8) | ~8.0 | Singlet | 1H |

| Aromatic CH (H6) | ~7.8 | Doublet | 1H |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~167 |

| Quinazolinone C=O (C4) | ~162 |

| Aromatic C (C8a) | ~149 |

| Aromatic C (C2) | ~145 |

| Aromatic C (C7) | ~138 |

| Aromatic CH (C5) | ~128 |

| Aromatic CH (C6) | ~127 |

| Aromatic C (C4a) | ~122 |

| Aromatic CH (C8) | ~118 |

Safety and Handling

Based on GHS classifications for this compound, appropriate safety precautions should be taken.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use in a well-ventilated area. Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Conclusion

This compound (CAS 202197-73-7) is a molecule of considerable importance for researchers in drug discovery. Its versatile quinazolinone core serves as a foundational scaffold for the development of targeted therapies, particularly in oncology. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and its applications. The outlined analytical procedures for HPLC, MS, and NMR provide a robust framework for the unambiguous identification and verification of this compound, ensuring the integrity and reproducibility of future research endeavors.

References

- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PubMed Central. [Link]

- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central. [Link]

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

- This compound | C9H6N2O3 | CID 135483588. PubChem. [Link]

- HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link]

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]

- 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. PubChemLite. [Link]

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed Central. [Link]

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

- [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid deriv

- Mass Spectrometry - Fragmentation P

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv

- Discovery of novel 4-arylamino-quinazoline derivatives as EGFR L858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers. PubMed. [Link]

- Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. PubMed. [Link]

- 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid. MDPI. [Link]

- 4-Oxo-quinoline-3-carboxylic acid | C10H7NO3 | CID 24869614. PubChem. [Link]

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

- 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid | C9H8N2O4 | CID 136113806. PubChem. [Link]

Sources

- 1. This compound | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Initial Synthesis Pathways for 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid Derivatives

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The 4-oxo-3,4-dihydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The incorporation of a carboxylic acid moiety at the 7-position provides a critical handle for modifying pharmacokinetic properties and introducing novel interactions with biological targets. This technical guide offers an in-depth analysis of the foundational synthetic pathways to this key molecular architecture, designed for researchers, scientists, and drug development professionals. We will dissect the two primary, field-proven routes: the versatile Benzoxazinone Intermediate Pathway and the efficient, direct Niementowski Condensation. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis to inform strategic synthetic planning in drug discovery programs.

Introduction: The Strategic Importance of the Quinazolinone Core

Quinazoline and its oxidized form, quinazolinone, are heterocyclic systems composed of fused benzene and pyrimidine rings.[3] This scaffold is a cornerstone in drug design due to its structural rigidity, synthetic accessibility, and ability to engage in multiple modes of interaction with biological macromolecules.[4]

The 4-Oxo-3,4-dihydroquinazoline Scaffold: A Privileged Motif

The quinazolinone ring system is prevalent in a wide range of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[5][6] Its stability and the diverse pharmacological activities associated with its derivatives—such as anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties—have cemented its status as a critical pharmacophore.[6][7] Notably, this core is central to the mechanism of action of several targeted anticancer drugs that function as tyrosine kinase inhibitors.[1][8]

The 7-Carboxylic Acid Moiety: A Functional Anchor for Drug Design

The inclusion of a carboxylic acid group at the C-7 position of the quinazolinone ring is a strategic decision in medicinal chemistry. This functional group serves multiple purposes:

-

Improved Pharmacokinetics: It can enhance aqueous solubility and provide a point for salt formation, which is crucial for drug formulation and bioavailability.

-

Vector for Derivatization: It acts as a versatile chemical handle for the attachment of various side chains or pharmacophores through amide bond formation, enabling the exploration of structure-activity relationships (SAR).

-

Target Engagement: The carboxylate can form key hydrogen bonds or ionic interactions with amino acid residues (e.g., lysine, arginine) in a protein's active site, thereby anchoring the inhibitor and enhancing its potency.

Retrosynthetic Analysis and Key Starting Materials

The logical starting point for any synthesis targeting the 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core is a substituted anthranilic acid. A retrosynthetic analysis reveals the most strategic precursor.

Caption: Retrosynthetic analysis of the target scaffold.

The analysis indicates that the most direct precursor is 4-aminoisophthalic acid (also known as 2-amino-1,4-benzenedicarboxylic acid). This molecule contains the necessary 2-amino and 1-carboxylic acid groups for forming the pyrimidine ring, along with the crucial second carboxylic acid at the correct position (C4 of the precursor) to become the C7-substituent in the final product. The primary challenge with this starting material is the potential for competing reactions involving the two distinct carboxylic acid groups. The synthetic pathways described below are designed to manage this regioselectivity.

Primary Synthetic Pathways

Two principal and robust methodologies are employed for the construction of the this compound core.

Pathway A: The Benzoxazinone Intermediate Route

This highly versatile two-stage approach offers excellent control and is arguably the most common method for synthesizing substituted quinazolinones.[9] The strategy involves the initial formation of a stable benzoxazinone intermediate, which is then converted to the target quinazolinone.

The reaction proceeds in two distinct phases:

-

N-Acylation and Cyclodehydration: The anthranilic acid derivative is first acylated at the amino group. This is typically achieved by reaction with an acid anhydride (e.g., acetic anhydride) or an acyl chloride. The resulting N-acylanthranilic acid intermediate undergoes a subsequent intramolecular cyclization with the elimination of water to form the stable 6-membered benzoxazinone ring.[10]

-

Amination and Ring Transformation: The benzoxazinone intermediate is then treated with an amine source, such as ammonium acetate or aqueous ammonia. The amine attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization and dehydration event forms the final, thermodynamically favored quinazolinone product.

Caption: Workflow for the Benzoxazinone Intermediate Pathway.

-

Step 1: Synthesis of 7-Carboxy-2-methyl-4H-3,1-benzoxazin-4-one.

-

Suspend 4-aminoisophthalic acid (1.0 eq) in acetic anhydride (10-15 vol).

-

Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 2-3 hours. The solid should gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold diethyl ether or hexane to remove excess acetic anhydride, and dry under vacuum. The benzoxazinone intermediate is typically used in the next step without further purification.

-

-

Step 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.

-

Combine the crude 7-carboxy-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) and ammonium acetate (3-5 eq) in glacial acetic acid (10-20 vol).

-

Heat the mixture to reflux (approx. 120 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the target quinazolinone.

-

-

Choice of Acetic Anhydride: Acetic anhydride serves as both the acylating agent (introducing the acetyl group that will become C2 and its methyl substituent) and a powerful dehydrating agent, driving the cyclization to the benzoxazinone.[10]

-

Regioselectivity: The acylation and cyclization preferentially involve the carboxylic acid at C1 of the starting material due to its proximity to the amino group, leaving the C4 carboxylic acid intact.

-

Amine Source: Ammonium acetate is a convenient and effective source of ammonia for the ring transformation, providing it in a non-volatile form.

Pathway B: The Modified Niementowski Condensation

The Niementowski synthesis is a classical, often one-pot, method for preparing quinazolinones via the thermal condensation of an anthranilic acid with an amide.[1][11] For the synthesis of the unsubstituted (at C2) quinazolinone core, formamide is the reagent of choice.

The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide (e.g., formamide), forming an N-formyl intermediate. This is followed by an intramolecular cyclization between the newly formed amide and the neighboring carboxylic acid, which upon dehydration, yields the final 4-oxo-3,4-dihydroquinazoline ring system.[1]

Caption: Mechanism of the Modified Niementowski Condensation.

-

Combine 4-aminoisophthalic acid (1.0 eq) with a large excess of formamide (10-20 eq).

-

Heat the mixture in an oil bath to 130–150 °C for 3-5 hours. Use a setup that allows for the removal of water as it is formed.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product thoroughly with water to remove residual formamide.

-

Recrystallize from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain the purified product.

Conventional heating for the Niementowski reaction often requires prolonged reaction times and high temperatures. The use of microwave-assisted organic synthesis (MAOS) can dramatically improve efficiency.[1][12] Reactions can often be completed in minutes instead of hours, frequently leading to cleaner reactions and higher yields.

Synthesis of 2-Substituted and 3-Substituted Derivatives

The flexibility of these core pathways allows for the straightforward introduction of substituents at the C2 and N3 positions, which is critical for SAR exploration.

Introducing C2-Substituents

The substituent at the C2 position is determined by the acylating agent or amide used in the initial step.

| Pathway | Reagent Used | Resulting C2-Substituent | Reference |

| Benzoxazinone Route | Acetic Anhydride | -CH₃ | [10] |

| Benzoxazinone Route | Other Acid Anhydrides/Chlorides (RCOCl) | -R | [9] |

| Niementowski Route | Formamide | -H | [1] |

| Niementowski Route | Other Amides (RCONH₂) | -R | [2] |

Introducing N3-Substituents

To introduce a substituent at the N3 position, the final cyclization step of the benzoxazinone pathway is modified. Instead of using an ammonia source, a primary amine (R'-NH₂) is used. This leads to the formation of a 3-R'-substituted quinazolinone derivative.[10]

Comparative Analysis of Pathways

| Feature | Pathway A: Benzoxazinone Route | Pathway B: Niementowski Condensation |

| Number of Steps | Two distinct, isolable steps. | Typically a one-pot reaction. |

| Versatility | Very high. Easily adaptable for C2 and N3 substitution. | Good. C2 substitution is possible by changing the amide. |

| Reaction Conditions | Generally moderate reflux temperatures (120-140 °C). | Often requires higher temperatures (130-180 °C) and longer times. |

| Yields | Good to excellent, often with clean conversions. | Can be variable; sometimes lower due to side reactions at high temps. |

| Purification | Intermediate can be purified; final product is often quite clean. | Can require more rigorous purification to remove excess amide. |

| Key Advantage | High degree of control and versatility. | Operational simplicity (one-pot). |

| Key Disadvantage | Requires an additional step (isolation of intermediate). | Harsher conditions, potentially lower yields. |

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established and reliable chemical pathways. The Benzoxazinone Intermediate Route offers superior versatility and control, making it ideal for generating diverse libraries for drug discovery. The Niementowski Condensation , particularly when enhanced with microwave technology, provides a rapid and direct route to the core scaffold. A thorough understanding of these foundational methods empowers medicinal chemists to efficiently construct novel quinazolinone-based molecules, paving the way for the development of next-generation targeted therapeutics.

References

- Benchchem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/technical-guides/niementowski-quinazolinone-synthesis]

- Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.

- Talebpour, Z., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813063/]

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865249/]

- Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1065184/full]

- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [URL: https://acgpubs.org/record/20240513071305_19]

- Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications. [URL: https://www.researchgate.net/publication/325251640_A_Review_on_Methods_of_Synthesis_of_Quinazolines_and_4H-31-Quinazolin-4-ones]

- Talebpour, Z., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813150/]

- Prajapati, A. K., & Gupta, P. (2015). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Science and Research. [URL: https://www.ijsr.net/archive/v4i1/SUB15462.pdf]

- Urošević, M. D., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. [URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2022.2114704]

- Wikipedia. (2023). Niementowski quinazoline synthesis. [URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis]

- Abdin, M. J., et al. (2023). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [URL: https://books.generis-publishing.com/book/9781639951010_chapter_2_synthesis_of_some_quinazolin_4_one_series_heterocyclic_compounds_and_their_biological_activities.pdf]

- Wikipedia. Niementowski quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Niementowski_quinoline_synthesis]

- ChemEurope.com. Niementowski quinazoline synthesis. [URL: https://www.chemeurope.com/en/encyclopedia/Niementowski_quinazoline_synthesis.html]

- Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. [URL: https://www.iasj.net/iasj/download/0569733475d18d48]

- Sławiński, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6207436/]

- Johne, S., & Jung, B. (1978). [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives]. Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/674346/]

- ResearchGate. Heterocycles [h]Fused onto 4-Oxoquinolines. Part I. Synthesis of 6Oxo6,9-dihydro[1][3][5]oxadiazolo[3,4-h]quinoline-7-carboxylic Acid N-Oxide. [URL: https://www.researchgate.net/publication/225381395_Heterocycles_hFused_onto_4-Oxoquinolines_Part_I_Synthesis_of_6-Oxo-69-dihydro125oxadiazolo34-hquinoline-7-carboxylic_Acid_N-Oxide]

- Pharma Intelligence. Study on quinazolinone derivative and their pharmacological actions. [URL: https://pharmaintelligence.com/studying-quinazolinone-derivative-and-their-pharmacological-actions/]

- NIH. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318721/]

- Kim, H., & Lee, A. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01594]

- Al-Ostath, R. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. [URL: https://www.mdpi.com/2218-0532/91/1/18]

- Singh, R. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. [URL: https://www.ingentaconnect.com/content/ben/cos/2020/00000017/00000007/art00002]

- Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Biological Therapeutics. [URL: https://www.omicsonline.org/open-access/implication-of-quinazolinehones-in-medicinal-chemistry-a-brief-review-2572-0406-1000104.php?aid=63462]

- Sigma-Aldrich. 4-Amino-2-methoxybenzoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647624]

- NIH. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10707797/]

- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [URL: https://www.mdpi.com/1420-3049/27/19/6274]

- Chem-Impex. 4-Amino-2-methoxybenzoic acid. [URL: https://www.chemimpex.com/products/4-amino-2-methoxybenzoic-acid-cas-2486-80-8]

- Benchchem. 2-Amino-4-methoxybenzoic acid. [URL: https://www.benchchem.com/product/b1213986]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135483588]

- NIH. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788092/]

- ResearchGate. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )-ones as Potential Antileukemic Agents. [URL: https://www.researchgate.net/publication/362945763_Synthesis_and_Evaluation_of_2-Substituted_Quinazolin-43_H_-ones_as_Potential_Antileukemic_Agents]

- ChemicalBook. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. [URL: https://www.chemicalbook.com/synthesis/202197-73-7.html]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 6. omicsonline.org [omicsonline.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 12. ijarsct.co.in [ijarsct.co.in]

The Enduring Scaffold: A Comprehensive Technical Guide to Quinazolinone Compounds in Drug Discovery

Abstract

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. First isolated from natural sources and later explored through synthetic endeavors dating back to the 19th century, this "privileged structure" has given rise to a remarkable array of therapeutic agents.[1][2] Its inherent stability, synthetic tractability, and ability to interact with a multitude of biological targets have cemented its importance in drug discovery.[3] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, navigating the rich history, diverse synthetic strategies, multifaceted biological activities, and clinical significance of quinazolinone compounds. We will delve into the core principles of their synthesis, dissect the mechanisms underpinning their potent anticancer, antimicrobial, anti-inflammatory, and central nervous system activities, and explore the structure-activity relationships that govern their therapeutic potential. This guide is designed not as a rigid template, but as an authoritative, in-depth exploration grounded in scientific integrity and field-proven insights.

The Quinazolinone Core: A Historical and Structural Perspective

The journey of the quinazolinone nucleus began in 1869 with the first synthesis of a derivative by Griess.[2] However, it was the structural elucidation and synthesis of the parent quinazoline molecule in 1895 that laid the groundwork for future exploration.[4][5] A significant surge in interest occurred in the mid-20th century with the discovery of the potent sedative-hypnotic effects of methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, which spurred extensive research into the pharmacological properties of this class of compounds.[6][7]

The fundamental quinazolinone structure consists of a benzene ring fused to a pyrimidine ring, with a carbonyl group on the pyrimidine ring.[7] Two primary isomers exist: 2-quinazolinone and 4-quinazolinone, with the latter being the more common and medicinally significant scaffold.[8] The chemical formula for the basic 4(3H)-quinazolinone is C₈H₆N₂O.[9] This stable, bicyclic aromatic system provides a versatile template for chemical modification at various positions, most notably at positions 2 and 3, and on the benzene ring at positions 6 and 8, allowing for the fine-tuning of its physicochemical properties and biological activity.[2][3]

Synthesis of the Quinazolinone Scaffold: From Classical Reactions to Modern Methodologies

The synthetic versatility of the quinazolinone core is a key driver of its prevalence in drug discovery. A multitude of synthetic routes have been developed, ranging from classical condensation reactions to highly efficient modern catalytic systems.

Classical Synthetic Approaches

The most foundational and widely utilized method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis , first described in 1895.[5][6] This reaction involves the thermal condensation of an anthranilic acid with an amide.[7]

A common variation involves the reaction of anthranilic acid with formamide at elevated temperatures to produce the parent 4(3H)-quinazolinone.[6][10] The general mechanism proceeds through an initial acylation of the amino group of the anthranilic acid to form an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone ring.[7]

Experimental Protocol: Classical Niementowski Synthesis of 4(3H)-Quinazolinone [6]

-

Reactants: Anthranilic acid and an excess of formamide.

-

Conditions: The mixture is heated in an open vessel to 120°C.

-

Procedure: The reaction is heated until the evolution of water ceases, indicating the completion of the cyclization.

-

Work-up: The reaction mixture is cooled, and the product is typically isolated by crystallization or column chromatography.

-

Yield: Moderate to good yields are generally obtained.

Modern Synthetic Methodologies

To address the often harsh conditions and long reaction times of classical methods, a variety of modern synthetic strategies have been developed, offering improved efficiency, milder conditions, and greater substrate scope.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinazolinones.[11][12] This technique significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[9][11] Microwave-assisted Niementowski reactions and other multi-component syntheses have been successfully implemented.[13]

Metal-Catalyzed Reactions: A wide array of transition-metal catalysts, including palladium, copper, and iron, have been employed to facilitate the synthesis of quinazolinones under milder conditions.[1][2][14] These methods often involve C-H activation, amination, and cyclization cascades, allowing for the construction of complex quinazolinone derivatives from readily available starting materials.[15] For example, copper-catalyzed reactions of 2-halobenzoic acids with amidines provide an efficient route to quinazolinones.[14]

One-Pot and Multi-Component Reactions: In the interest of atom economy and procedural simplicity, numerous one-pot and multi-component reactions have been developed for quinazolinone synthesis.[16][17] These strategies involve the simultaneous or sequential combination of three or more reactants in a single reaction vessel, avoiding the isolation of intermediates and reducing waste. A common example is the reaction of anthranilic acid, an orthoester, and an amine, often catalyzed by a Lewis acid.[18]

Diagram: Synthetic Pathways to the 4(3H)-Quinazolinone Core

Caption: Overview of classical and modern synthetic routes to 4(3H)-quinazolinones.

The Spectrum of Biological Activity: A Mechanistic Overview

Quinazolinone derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a diverse array of biological targets. This section will explore the primary therapeutic areas where these compounds have made a significant impact.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of quinazolinones is perhaps their most extensively studied and clinically significant attribute.[11][16] More than 20 drugs containing the quinazoline or quinazolinone core have been approved by the FDA for cancer treatment.[7] Their mechanisms of action are diverse, primarily targeting protein kinases and the cytoskeleton.

3.1.1. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A major breakthrough in targeted cancer therapy was the development of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[19] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]

Quinazolinone-based drugs like Gefitinib (Iressa®) , Erlotinib (Tarceva®) , and Lapatinib (Tykerb®) act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[2][6][15] Lapatinib is a dual inhibitor of both EGFR and HER2.[15][20] More recent research has also identified allosteric EGFR inhibitors based on the quinazolinone scaffold, offering a strategy to overcome resistance to ATP-competitive drugs.[14]

Diagram: EGFR Inhibition by Quinazolinone-Based TKIs

Caption: Quinazolinone TKIs block ATP binding to EGFR, inhibiting downstream signaling.

3.1.2. Inhibition of Tubulin Polymerization